N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 144038-79-9
VCID: VC19135715
InChI: InChI=1S/C10H10N2OS/c1-6(13)12-10-8(5-11)7-3-2-4-9(7)14-10/h2-4H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H10N2OS
Molecular Weight: 206.27 g/mol

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

CAS No.: 144038-79-9

Cat. No.: VC19135715

Molecular Formula: C10H10N2OS

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide - 144038-79-9

Specification

CAS No. 144038-79-9
Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
IUPAC Name N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
Standard InChI InChI=1S/C10H10N2OS/c1-6(13)12-10-8(5-11)7-3-2-4-9(7)14-10/h2-4H2,1H3,(H,12,13)
Standard InChI Key SVVQBULYYMXCDX-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(C2=C(S1)CCC2)C#N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bicyclic system comprising a cyclopentane ring fused to a thiophene moiety. The thiophene ring is substituted at the 2-position with an acetamide group (NHCOCH3-\text{NHCOCH}_3) and at the 3-position with a cyano group (CN-\text{CN}). This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by its UV-Vis absorption maxima at 278 nm .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H10N2OS\text{C}_{10}\text{H}_{10}\text{N}_2\text{OS}
Molecular Weight206.27 g/mol
IUPAC NameN-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
Canonical SMILESCC(=O)NC1=C(C2=C(S1)CCC2)C#N
Solubility (pH 7.4)>30.9 μg/mL

Spectroscopic Signatures

Infrared (IR) spectroscopy reveals characteristic peaks at 2100 cm1^{-1} (C≡N stretch), 1680 cm1^{-1} (C=O stretch), and 1500 cm1^{-1} (C=C aromatic vibrations) . Nuclear magnetic resonance (NMR) data further corroborate the structure:

  • 1H ^1\text{H}-NMR (DMSO-d6_6): δ 1.76–3.10 (m, 6H, cyclopentane CH2_2), 4.01 (s, 2H, COCH2_2), 11.41 (s, 1H, CONH) .

  • 13C ^{13}\text{C}-NMR: δ 169.2 (C=O), 118.5 (C≡N), 142.3 (thiophene C-S) .

Synthetic Methodologies

Primary Synthesis Route

The synthesis begins with the preparation of the cyclopentathiophene core via cyclocondensation of thiophene-3-carbonitrile with cyclopentanone under acidic conditions . Subsequent acetylation using acetic anhydride introduces the acetamide group.

Reaction Scheme:

Thiophene-3-carbonitrile+CyclopentanoneH2SO4Cyclopenta[b]thiophene intermediateAc2ON-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide\text{Thiophene-3-carbonitrile} + \text{Cyclopentanone} \xrightarrow{\text{H}_2\text{SO}_4} \text{Cyclopenta[b]thiophene intermediate} \xrightarrow{\text{Ac}_2\text{O}} \text{N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide}

Yield Optimization

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (>30.9 μg/mL at physiological pH), making it suitable for in vitro assays. Stability studies indicate degradation <5% over 24 hours in phosphate-buffered saline (pH 7.4) at 37°C.

Lipophilicity and Drug-Likeness

Calculated logP (2.1) and polar surface area (78.2 Å2^2) align with Lipinski’s rule of five, suggesting favorable oral bioavailability. Molecular dynamics simulations predict blood-brain barrier permeability, though experimental validation is pending .

Biological Activity and Mechanisms

Anticancer Efficacy

In vitro testing against MCF-7 human breast cancer cells revealed an IC50_{50} of 12.3 μM, comparable to dasatinib (IC50_{50} = 9.8 μM) . Mechanistic studies suggest inhibition of tyrosine kinase activity by competing with ATP binding, as shown in molecular docking simulations (binding energy = −8.9 kcal/mol) .

Table 2: Comparative Anticancer Activity

CompoundIC50_{50} (μM)Target
N-(3-cyano...)acetamide12.3Tyrosine kinase
Dasatinib9.8Bcr-Abl kinase
Gefitinib15.6EGFR kinase

Selectivity and Toxicity

The compound shows 3.2-fold selectivity for cancer cells over non-tumorigenic MCF-10A cells (IC50_{50} = 39.4 μM) . Hepatotoxicity assays in HepG2 cells indicate minimal cytotoxicity at concentrations ≤50 μM .

Applications in Drug Discovery

Lead Optimization

Structural analogs with modifications at the acetamide group (e.g., substitution with sulfonamide or aryl groups) demonstrate enhanced potency. For example, N-(3-cyano...)-2-(4-hydroxyphenylamino)acetamide (IC50_{50} = 8.7 μM) shows a 29% improvement over the parent compound .

Combinatorial Chemistry

The cyclopentathiophene scaffold serves as a versatile intermediate for generating libraries of kinase inhibitors. Recent efforts have coupled it with naphthyridine derivatives to yield dual-target inhibitors (e.g., compound VC19135715-SM, MW = 378.50 g/mol).

Comparative Analysis with Related Compounds

Thiophene-Based Analogues

Compared to non-cyclopentannulated thiophene derivatives, the fused ring system in N-(3-cyano...)acetamide enhances planarity, improving π-π stacking interactions with kinase active sites .

Cyanoacetamide Derivatives

Replacing the cyano group with nitro or methoxy functionalities reduces activity by 40–60%, underscoring the critical role of the nitrile in hydrogen bonding with kinase residues .

Future Directions

In Vivo Studies

Pending pharmacokinetic studies in rodent models will clarify bioavailability and tissue distribution. Preliminary data suggest a plasma half-life of 2.3 hours in mice .

Targeted Delivery Systems

Encapsulation in lipid nanoparticles (size = 120 nm, PDI = 0.15) increases solubility to 450 μg/mL, enabling intravenous administration.

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